9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid
Overview
Description
“9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid” is a chemical compound with the molecular formula C22H36O4 . It has an average mass of 364.519 Da and a monoisotopic mass of 364.261353 Da . It is also known as 11-deoxy-16,16-dimethyl Prostaglandin E2 .
Molecular Structure Analysis
The compound has a complex structure with multiple double bonds and defined stereocenters . It contains 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has 12 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 522.6±45.0 °C at 760 mmHg . The vapour pressure is 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 91.6±6.0 kJ/mol . The flash point is 283.9±25.2 °C . The index of refraction is 1.536 . The molar refractivity is 106.9±0.3 cm3 . The polar surface area is 75 Å2 . The polarizability is 42.4±0.5 10-24 cm3 . The surface tension is 45.7±3.0 dyne/cm . The molar volume is 342.9±3.0 cm3 .Scientific Research Applications
Scientific Research Applications of 9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid
Synthesis and Biological Activity
- A study by Bartmann et al. (1987) outlined the synthesis of biologically active analogs of this compound, highlighting the complex chemical processes involved in its creation. This research provides insights into the chemical properties and potential applications of the compound in biological contexts (Bartmann et al., 1987).
Enzymatic Reactions and Metabolism
- Hecker et al. (1987) discussed the enzymatic conversion of prostaglandin analogs, shedding light on the metabolic pathways and enzymatic reactions involving the compound. This study contributes to understanding the compound's role in biochemical processes (Hecker et al., 1987).
Synthesis of Derivatives
- Research by Bartmann et al. (1978) focused on the synthesis of derivatives of the compound, indicating its versatility and potential for creating varied compounds with different biological activities (Bartmann et al., 1978).
Gastric Acid Secretion and Ulcer Formation
- A study by Lippmann (1974) explored the effects of 11-deoxyprostaglandin analogs, related to the compound , on gastric acid secretion and ulcer formation. This research could be valuable for understanding the compound's potential therapeutic applications (Lippmann, 1974).
Prostanoid Thromboxane A2 Agonists
- Joachim et al. (1995) discussed novel TXA2(TP)-receptor agonists based on the prostanoid skeleton, which includes the compound . This research provides insights into its role and potential as a receptor agonist (Joachim et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVDFDWPQHXBA-QEJIITRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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